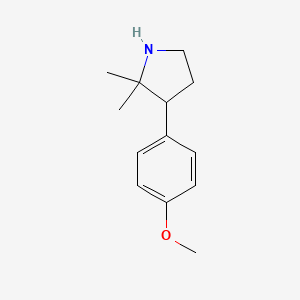

3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine

Description

3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine is a pyrrolidine derivative featuring a 4-methoxyphenyl substituent at the 3-position and two methyl groups at the 2-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied due to their structural rigidity, which enhances binding affinity in bioactive molecules, and their utility as intermediates in organic synthesis .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2,2-dimethylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2)12(8-9-14-13)10-4-6-11(15-3)7-5-10/h4-7,12,14H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMZJDFUEPLDIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2,2-dimethylpyrrolidine.

Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 2,2-dimethylpyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride and alkyl halides can introduce different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Comparison Table

| Compound | Substituents | Molecular Weight | Key Properties |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine | 4-OCH₃ | 205.30 g/mol | High lipophilicity, electron-rich aryl |

| 3-(3-Fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine | 3-F, 4-OCH₃ | 223.28 g/mol | Enhanced metabolic stability |

| 3-(3,4-Difluorophenyl)-2,2-dimethylpyrrolidine | 3-F, 4-F | 211.25 g/mol | Increased polarity, improved solubility |

Heterocyclic Derivatives with Methoxyphenyl Groups

Compounds containing methoxyphenyl-substituted heterocycles exhibit diverse applications:

- Hydantoin-based UV filters (): Derivatives like diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate (3b) demonstrate strong UVB absorption (SPFin vitro = 3.07 ± 0.04) due to the methoxyphenyl group’s conjugation with the hydantoin core. In contrast, this compound lacks the extended π-system required for UV absorption, highlighting structural trade-offs between photoprotection and simplicity .

- Triazolopyridines (): The [1,2,4]triazolo[4,3-a]pyridine scaffold with a 4-methoxybenzyloxy group is synthesized via green chemistry methods (e.g., NaOCl-mediated oxidative cyclization). Such compounds are bioactive but differ from pyrrolidine derivatives in ring strain and hydrogen-bonding capacity .

Bioactive Chalcones and Spiro Compounds

- Chalcone derivatives (): (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits anti-inflammatory and antioxidant activity via Nrf2 pathway activation. The α,β-unsaturated ketone moiety enables redox modulation, a feature absent in saturated pyrrolidine derivatives. This contrast underscores the role of conjugation in bioactivity .

- Spirooxindole-β-lactams (): Compounds like (3S,3′S)-1′-(4-Methoxyphenyl)-1”-(4-tolyl)dispiro[indoline-3,2′-azetidine-3′,3”-pyrrolidine]-2,2”,4′-trione combine pyrrolidine with spiro architectures, enhancing structural complexity and selectivity in kinase inhibition. The methoxyphenyl group here contributes to π-π stacking interactions absent in simpler analogues .

Biological Activity

3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine, a pyrrolidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its ability to inhibit MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a significant role in various cancers and autoimmune diseases. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H20ClNO

- CAS Number : 2095409-10-0

- Molecular Weight : 239.76 g/mol

The structure of this compound includes a methoxyphenyl group attached to a dimethylpyrrolidine framework, enhancing its lipophilicity and biological activity. The compound's synthesis typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine in the presence of an acid catalyst, ensuring high yields and purity essential for pharmaceutical applications.

The primary mechanism of action for this compound involves the inhibition of MALT1. By disrupting this protein's function, the compound may interfere with signaling pathways critical for cell proliferation and survival in cancer cells. This inhibition can lead to reduced tumor growth and may have implications in treating autoimmune diseases where MALT1 is also implicated.

Anticancer Activity

Research indicates that compounds targeting MALT1 can effectively reduce tumor cell viability. In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | MALT1 inhibition |

| Jurkat (T-cell Lymphoma) | 8.7 | Disruption of NF-kB signaling |

| HT-29 (Colon Cancer) | 12.3 | Induction of apoptosis |

These results suggest that the compound could be further developed as a potential anticancer agent.

Neuropharmacological Effects

Additionally, the compound's structural similarity to known dopamine receptor ligands raises interest in its potential neuropharmacological effects. Preliminary studies indicate that it may act as a partial agonist at dopamine receptors, which could be beneficial in treating disorders such as Parkinson's disease or schizophrenia .

Case Study 1: Inhibition of MALT1 in Cancer Cells

In a study involving several cancer cell lines, treatment with this compound resulted in decreased proliferation rates and increased apoptosis markers. Flow cytometry analysis revealed a significant increase in early apoptotic cells after treatment compared to control groups.

Case Study 2: Neuroprotective Properties

A recent investigation into the neuroprotective properties of this compound showed promising results in animal models of neurodegeneration. Behavioral tests indicated improved motor function and reduced neuroinflammation markers post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.